molecular formula C6H10ClN B1437890 Allyl-prop-2-ynyl-amine hydrochloride CAS No. 1158414-22-2

Allyl-prop-2-ynyl-amine hydrochloride

Cat. No.: B1437890
CAS No.: 1158414-22-2
M. Wt: 131.6 g/mol
InChI Key: QRJTUMVCSIRFMX-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for Allyl-prop-2-ynyl-amine hydrochloride indicates that it may cause an allergic skin reaction, serious eye damage, and may be fatal if inhaled . It is also flammable and containers may explode when heated .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Allyl-prop-2-ynyl-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in nucleophilic substitution reactions, which are crucial in biochemical pathways. It has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases, by forming Schiff bases with the enzyme’s active site . This interaction can modulate the enzyme’s activity, leading to changes in metabolic flux.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to altered gene expression profiles. This can result in changes in cellular metabolism, such as increased or decreased production of certain metabolites . Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, it can form covalent bonds with the active sites of enzymes, resulting in enzyme inhibition. This can lead to changes in gene expression, as the inhibition of specific enzymes can alter the levels of metabolites that regulate gene expression . Additionally, this compound can interact with transcription factors, modulating their activity and leading to changes in gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid metabolism, such as aminotransferases and dehydrogenases . The compound can modulate metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. For example, this compound can increase the production of certain amino acids by enhancing the activity of aminotransferases . This can have downstream effects on cellular metabolism and gene expression.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it can bind to amino acid transporters, allowing it to enter cells and accumulate in specific tissues. The localization and accumulation of this compound can influence its activity and function, as it can interact with target enzymes and proteins in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and modulate cellular metabolism . This subcellular localization is essential for the compound’s role in regulating cellular processes and gene expression.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Allyl-prop-2-ynyl-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl-prop-2-ynyl-amine hydrochloride is unique due to the presence of both allyl and prop-2-ynyl groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

IUPAC Name

N-prop-2-ynylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-3-5-7-6-4-2;/h1,4,7H,2,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJTUMVCSIRFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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